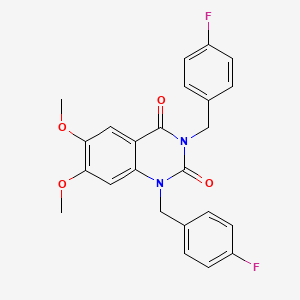![molecular formula C19H24BrNO2 B11083914 N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide](/img/structure/B11083914.png)
N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide is a synthetic organic compound characterized by the presence of an adamantane moiety, a bromobenzamide group, and an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide typically involves the following steps:
Formation of the Adamantyloxyethyl Intermediate: The adamantane moiety is first functionalized to introduce an ethyl linker. This can be achieved through a nucleophilic substitution reaction where adamantanol reacts with an ethyl halide in the presence of a base.
Coupling with 2-Bromobenzoyl Chloride: The adamantyloxyethyl intermediate is then reacted with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. This step forms the final this compound compound through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzamide group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the adamantane moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides.
Oxidation: Oxidized derivatives of the adamantane moiety.
Reduction: Reduced derivatives of the adamantane moiety.
Hydrolysis: 2-bromobenzoic acid and 2-(1-adamantyloxy)ethylamine.
Scientific Research Applications
N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the adamantane moiety.
Materials Science: The unique structural features of the compound make it suitable for the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: The compound can be used as a probe to study biological processes involving amide bond formation and cleavage.
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The bromobenzamide group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide
- N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
- N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide
Uniqueness
N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. The adamantane moiety provides rigidity and hydrophobicity, enhancing the compound’s interaction with biological targets. The combination of these features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H24BrNO2 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2-bromobenzamide |
InChI |
InChI=1S/C19H24BrNO2/c20-17-4-2-1-3-16(17)18(22)21-5-6-23-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2,(H,21,22) |
InChI Key |
RXRCDNPPICNSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide](/img/structure/B11083833.png)
![3-(4-methylphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11083844.png)
![7-methyl-8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B11083854.png)
![3-(1-benzyl-1H-indol-3-yl)-N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11083857.png)
![3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11083865.png)
![4-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-2-(benzylsulfanyl)quinazoline](/img/structure/B11083870.png)
![4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11083871.png)

![2-[1-(4-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindol-6(1H)-yl]propanoic acid](/img/structure/B11083881.png)
![6-(4-ethylphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11083882.png)
![(5E)-1-phenyl-5-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11083889.png)

![5'-Benzyl-1-(2-fluorobenzyl)-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11083895.png)
![2-[4-(2-Chlorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B11083920.png)
